molecular formula C7H8ClNO3 B1447009 Methyl 3-hydroxypyridine-4-carboxylate hydrochloride CAS No. 1803590-16-0

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Cat. No. B1447009
M. Wt: 189.59 g/mol
InChI Key: RHFQIRCZAIEUOK-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1803590-16-0 . It is also known by its IUPAC name, methyl 3-hydroxyisonicotinate hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is 1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-hydroxypyridine-4-carboxylate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 189.6 .

Scientific Research Applications

Iron Mobilization

  • Enhancement of Iron Excretion: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride has been studied for its ability to mobilize iron into the bile and urine of rats, showing potential as an iron-mobilizing agent (Molenda, Jones, & Basinger, 1994).

Chemical Synthesis and Analysis

  • Synthesis and Tautomeric Studies: Investigations into the synthesis, tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated hydroxypyridine-3-carboxylic acids, related to methyl 3-hydroxypyridine-4-carboxylate hydrochloride, have been conducted, providing insights into its chemical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).

Aging Research

  • Geroprotective Properties: This compound has been used in experimental studies as a geroprotector, showing increased lifespan in mice models. These studies highlight its potential in aging research (Emanuel & Obukhova, 1978).

Synthesis Improvement

  • Improved Synthesis Process: Research has been conducted to improve the synthesis process of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, highlighting advancements in the efficient production of such chemicals (Yao Xing-sheng, 2007).

Enzyme Studies

  • Kinetic Investigations of Enzymes: Studies have focused on the kinetic mechanisms of enzymes interacting with compounds like methyl 3-hydroxypyridine-4-carboxylate hydrochloride, providing valuable insights into biochemical pathways and reactions (Kishore & Snell, 1981).

Iron Chelation Research

  • Iron Chelation Analysis: Research on the synthesis and analysis of N-arylhydroxypyridinone derivatives, which includes compounds similar to methyl 3-hydroxypyridine-4-carboxylate hydrochloride, contributes to understanding their role as iron chelators (Saghaie, Sadeghi, & Nikazma, 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-hydroxypyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQIRCZAIEUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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